molecular formula C10H16O2 B8538168 3(S)-Acetyloxy-1-octyne

3(S)-Acetyloxy-1-octyne

Cat. No.: B8538168
M. Wt: 168.23 g/mol
InChI Key: IKEZOEYIWYOVCD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(S)-Acetyloxy-1-octyne is a chiral acetylated alkyne derivative with the molecular formula C₁₀H₁₄O₂. Its structure features a terminal alkyne group at position 1, an acetyloxy substituent at the stereogenic C3 position (S-configuration), and an eight-carbon backbone. Structural analogs, such as 1-Octen-3-yl acetate and N-Hydroxyoctanamide, may offer indirect insights into its behavior (see §2) .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(3S)-oct-1-yn-3-yl] acetate

InChI

InChI=1S/C10H16O2/c1-4-6-7-8-10(5-2)12-9(3)11/h2,10H,4,6-8H2,1,3H3/t10-/m1/s1

InChI Key

IKEZOEYIWYOVCD-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H](C#C)OC(=O)C

Canonical SMILES

CCCCCC(C#C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(S)-Acetyloxy-1-octyne typically involves the acetylation of (S)-3-hydroxy-1-octyne. This reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective formation of the acetoxy group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3(S)-Acetyloxy-1-octyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield octynoic acid, while reduction can produce octane derivatives.

Scientific Research Applications

3(S)-Acetyloxy-1-octyne has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3(S)-Acetyloxy-1-octyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The pathways involved include enzymatic catalysis and receptor binding, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity
Compound Molecular Formula Functional Groups Backbone Structure Key Reactivity Features
3(S)-Acetyloxy-1-octyne C₁₀H₁₄O₂ Acetyloxy, terminal alkyne (C≡CH) Linear C8 High alkyne reactivity (e.g., cycloadditions, Sonogashira coupling); stereospecificity at C3
1-Octen-3-yl acetate C₁₀H₁₆O₂ Acetyloxy, alkene (C=C) Linear C8 Alkene-based reactions (e.g., hydrogenation, epoxidation); no stereochemical data provided
N-Hydroxyoctanamide C₈H₁₇NO₂ Hydroxyl, amide Linear C8 Amide bond stability; potential for hydrogen bonding or metal coordination

Key Differences :

  • Backbone Unsaturation : this compound’s terminal alkyne confers distinct reactivity (e.g., sp-hybridized carbon electrophilicity) compared to the alkene in 1-Octen-3-yl acetate or the saturated amide in N-Hydroxyoctanamide.
  • Stereochemistry: The S-configuration in this compound enables enantioselective applications, a feature absent in the non-chiral 1-Octen-3-yl acetate and N-Hydroxyoctanamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.